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Compound of Interest

Compound Name: 3-Bromo-N-methylaniline

Cat. No.: B1277772

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-
Bromo-N-methylaniline (CAS No. 66584-32-5), a substituted aniline derivative.[1][2][3][4]
Substituted anilines are crucial building blocks in the synthesis of a wide range of organic
compounds, including pharmaceuticals and materials.[5] A thorough understanding of their
spectroscopic properties is paramount for reaction monitoring, quality control, and structural
elucidation. This document offers a detailed examination of the Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data of 3-Bromo-N-methylaniline,
intended for researchers, scientists, and professionals in drug development.

Introduction to 3-Bromo-N-methylaniline

3-Bromo-N-methylaniline is a colorless to yellow or brown liquid with the molecular formula
C7HsBrN and a molecular weight of 186.05 g/mol .[1][2][3] Its structure features a bromine
atom and an N-methylamino group attached to a benzene ring at positions 3 and 1,
respectively. This substitution pattern dictates the distinct spectroscopic signatures discussed
in this guide.

Table 1: Physicochemical Properties of 3-Bromo-N-methylaniline
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Property Value Source
CAS Number 66584-32-5 [1][2][3]
Molecular Formula C7HsBrN [11[2][3]
Molecular Weight 186.05 g/mol [2][4]
Appearance Colorless to yellow liquid [11[3]
Boiling Point 253 °C (lit.) [1]
Density 1.461 g/mL at 25 °C (lit.) [1]
Refractive Index (n20/D) 1.6120 (lit.) [1]

Below is a diagram illustrating the molecular structure and the numbering of the carbon and
hydrogen atoms, which will be referenced in the NMR analysis.

Caption: Molecular structure of 3-Bromo-N-methylaniline with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The following sections detail the *H and 3C NMR data
for 3-Bromo-N-methylaniline.

'H NMR Spectroscopy

The *H NMR spectrum of 3-Bromo-N-methylaniline is characterized by signals corresponding
to the aromatic protons, the N-H proton, and the N-methyl protons. The substitution pattern on
the aromatic ring leads to a complex splitting pattern for the aromatic protons.

Table 2: *H NMR Spectral Data of 3-Bromo-N-methylaniline
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Chemical Shift (3)

Multiplicity Integration Assignment

ppm

~7.07 t 1H H-5

~6.70 m 1H H-6

~6.60 m 1H H-2

~6.50 dd 1H H-4

~3.82 S 1H N-H

~2.84 S 3H N-CHs

Data obtained from a synthesis of 3-bromo-N-methylaniline, conducted in CDCls.[6]
Interpretation:

e Aromatic Protons (6 6.50-7.07): The four protons on the aromatic ring appear in the
characteristic downfield region. The triplet at ~7.07 ppm is assigned to H-5, which is coupled
to H-4 and H-6. The signals for H-2, H-4, and H-6 appear as multiplets due to complex
coupling interactions. The electron-donating amino group shields the ortho (H-2, H-6) and
para (H-4) protons, shifting them upfield relative to benzene (7.34 ppm). The bromine atom,
being electron-withdrawing, deshields the adjacent protons (H-2, H-4).

e N-H Proton (& ~3.82): The proton attached to the nitrogen atom appears as a broad singlet.
Its chemical shift can be variable and is dependent on factors such as solvent and
concentration.

» N-Methyl Protons (& ~2.84): The three protons of the methyl group attached to the nitrogen
appear as a sharp singlet, as there are no adjacent protons to cause splitting.

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon framework of the molecule.

Table 3: 13C NMR Spectral Data of 3-Bromo-N-methylaniline
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Chemical Shift (8) ppm Assignment
~150.33 C1 (C-N)
~134.90 C3 (C-Br)
~130.02 C5

~116.86 C6

~111.76 C4

~110.73 Cc2

~30.41 C7 (N-CHs)

Data obtained from a synthesis of 3-bromo-N-methylaniline, conducted in CDCIs.[6]
Interpretation:

e Aromatic Carbons (0 110-151): The six aromatic carbons resonate in the downfield region.
The carbon attached to the nitrogen (C1) is the most deshielded due to the electronegativity
of the nitrogen atom. The carbon bearing the bromine atom (C3) is also significantly
deshielded. The other four aromatic carbons appear at chemical shifts influenced by the
combined electronic effects of the amino and bromo substituents.

* N-Methyl Carbon (& ~30.41): The carbon of the N-methyl group appears in the upfield region,
consistent with an sp3-hybridized carbon attached to a nitrogen atom.

NMR Analysis Workflow

Dissolve 3-Bromo-N-methylaniline Acquire 1H and 13C NMR spectra Process raw data (Fourier transform, Assign signals based on chemical shifts, Confirm the structure of
in deuterated solvent (e.g., CDCI3) on a high-resolution spectrometer phase correction, baseline correction) integration, and coupling patterns 3-Bromo-N-methylaniline

Click to download full resolution via product page

Caption: A typical workflow for NMR analysis.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation.

Table 4: Key IR Absorptions for 3-Bromo-N-methylaniline

Wavenumber (cm—2) Intensity Assignment

~3400 Medium, Sharp N-H Stretch (secondary amine)

~3050 Medium Aromatic C-H Stretch

~2920, ~2850 Medium Aliphatic C-H Stretch (N-CHs)

~1600, ~1500 Strong C=C Aromatic Ring Stretch

~1320 Strong C-N Stretch

770 Strong ?—H Be.nding (meta-
disubstituted)

~550 Strong C-Br Stretch

Note: Predicted values based on typical ranges for the respective functional groups.

Interpretation:

e N-H Stretch: The sharp peak around 3400 cm~1 is characteristic of the N-H stretching
vibration in a secondary amine.

e C-H Stretches: The absorptions above 3000 cm~* are due to the C-H stretching vibrations of
the aromatic ring, while those just below 3000 cm~1 correspond to the C-H stretches of the
methyl group.

e C=C Aromatic Stretch: The strong absorptions in the 1500-1600 cm~! region are indicative of
the carbon-carbon double bond stretching within the aromatic ring.

e C-N Stretch: The peak around 1320 cm~! s attributed to the stretching vibration of the
carbon-nitrogen bond.
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e C-H Bending: The strong absorption around 770 cm~1 is characteristic of the out-of-plane C-
H bending for a meta-disubstituted benzene ring.

e C-Br Stretch: The absorption in the lower frequency region, around 550 cm~1, is assigned to
the carbon-bromine bond stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.

Table 5: Mass Spectrometry Data for 3-Bromo-N-methylaniline

m/z (mass-to-charge ratio)  Relative Intensity Assignment

[M]*, Molecular ion peak

185, 187 High (presence of Br isotopes)
170, 172 Moderate [M - CHs]*

106 High [M - Br]*

91 Moderate [CeHsN]*

77 Moderate [CeHs]*

Note: Predicted fragmentation pattern. The presence of bromine with its two major isotopes
("°Br and 81Br) in an approximate 1:1 ratio will result in characteristic M and M+2 peaks.

Interpretation:

e Molecular lon Peak ([M]*): The mass spectrum will show a prominent molecular ion peak at
m/z 185 and 187, corresponding to the presence of the 7°Br and 81Br isotopes, respectively.
This isotopic pattern is a definitive indicator of a bromine-containing compound. A GC-MS
measurement has shown a m/z of 184.98 (calculated 184.99).[6]

e [M - CHs]*: Loss of a methyl group from the molecular ion results in fragments at m/z 170
and 172.
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e [M - Br]*: Cleavage of the carbon-bromine bond leads to a significant peak at m/z 106.

o Further Fragmentation: The fragment at m/z 106 can undergo further fragmentation to
produce ions at m/z 91 and 77.

[C7H8BrN]+-
m/z 185/ 187

/°CH3 -*B

ECGHSBrN]+- [C7HSN]+

m/z 170/172 m/z 106

[C6H5N]+-
m/z 91

[C6H5]+
m/z 77

Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation pathway for 3-Bromo-N-methylaniline.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.
Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy Protocol

o Sample Preparation: Accurately weigh approximately 10-20 mg of 3-Bromo-N-
methylaniline and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCI3) in an
NMR tube.
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Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
ensure a homogeneous magnetic field.

'H NMR Acquisition: Acquire the *H NMR spectrum using a standard pulse sequence. Typical
parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the 133C NMR spectrum using a proton-decoupled pulse
sequence. A larger number of scans will be required compared to *H NMR due to the lower
natural abundance of 13C.

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier
transform, phase correction, and baseline correction to obtain the final spectra.

IR Spectroscopy Protocol (ATR)

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
Record a background spectrum.

Sample Application: Place a small drop of liquid 3-Bromo-N-methylaniline directly onto the
ATR crystal.

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm~1. Co-add multiple
scans to improve the signal-to-noise ratio.

Data Processing: The acquired spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (GC-MS)

Sample Preparation: Prepare a dilute solution of 3-Bromo-N-methylaniline in a volatile
organic solvent (e.g., dichloromethane or ethyl acetate).

GC Method: Inject a small volume (e.g., 1 pL) of the solution into the Gas Chromatograph
(GC). Use a suitable capillary column (e.g., DB-5) and a temperature program that allows for
the separation of the analyte from the solvent and any impurities.
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e MS Method: As the compound elutes from the GC column, it enters the Mass Spectrometer
(MS). Use Electron lonization (El) at 70 eV. Acquire mass spectra over a suitable mass
range (e.g., m/z 40-250).

o Data Analysis: Identify the peak corresponding to 3-Bromo-N-methylaniline in the total ion
chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and
fragmentation pattern.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for the
characterization of 3-Bromo-N-methylaniline. The combination of NMR, IR, and MS
techniques allows for unambiguous structural confirmation and purity assessment. The
provided interpretation of the spectra, rooted in the fundamental principles of spectroscopy and
the electronic effects of the substituents, serves as a valuable resource for scientists working
with this and related compounds. The detailed protocols offer a starting point for the reliable
acquisition of high-quality spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of 3-Bromo-N-methylaniline: An In-
depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1277772#spectroscopic-data-nmr-ir-ms-of-3-bromo-
n-methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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